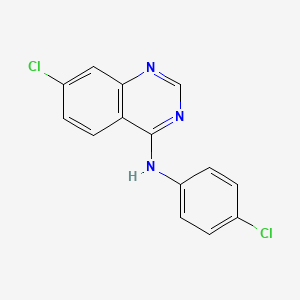

7-chloro-N-(4-chlorophenyl)quinazolin-4-amine

Description

7-Chloro-N-(4-chlorophenyl)quinazolin-4-amine is a quinazoline derivative characterized by a chloro-substituted quinazoline core and a 4-chlorophenylamine group at the 4-position.

Properties

IUPAC Name |

7-chloro-N-(4-chlorophenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3/c15-9-1-4-11(5-2-9)19-14-12-6-3-10(16)7-13(12)17-8-18-14/h1-8H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBISXIQHKUYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(4-chlorophenyl)quinazolin-4-amine typically involves the reaction of 4-chloroaniline with 2-aminobenzonitrile in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the quinazoline ring . Common reaction conditions include the use of solvents like ethanol or dimethylformamide (DMF) and heating the reaction mixture to temperatures around 100-150°C .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(4-chlorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Substitution reactions often involve the use of nucleophiles like sodium methoxide (NaOMe) or Grignard reagents.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazolines .

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential therapeutic effects:

-

Anticancer Activity : Research indicates that 7-chloro-N-(4-chlorophenyl)quinazolin-4-amine exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7. Its mechanism involves the inhibition of key enzymes and receptors associated with tumor growth and metastasis .

Cell Line IC50 (µM) HepG2 18.79 MCF-7 13.46 - Antimicrobial Properties : The compound has demonstrated activity against a range of microbial pathogens, making it a candidate for developing new antimicrobial agents .

Pharmacological Studies

The pharmacokinetics of this compound play a crucial role in its therapeutic efficacy. Studies show that its bioavailability and metabolic stability are favorable for drug development .

Case Studies and Research Findings

Numerous studies have explored the efficacy of this compound:

- Antitumor Activity : A study demonstrated that derivatives of quinazoline, including this compound, showed potent antitumor activity with IC50 values in the nanomolar range against various cancer cell lines .

- Antimicrobial Evaluation : Research highlighted the antimicrobial properties of quinazoline derivatives, showing that substituents on the phenyl ring significantly influence their antibacterial profiles .

- Comparative Analysis : Compared to other quinazoline derivatives like Erlotinib and Gefitinib, this compound exhibits unique biological activities due to its specific substitution pattern .

Mechanism of Action

The mechanism of action of 7-chloro-N-(4-chlorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Features

The quinazoline scaffold allows for extensive substitution, influencing electronic properties, solubility, and biological interactions. Key structural variations among analogs include:

Substituents on the Quinazoline Core :

- 7-Chloro-N-(4-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-amine (MW: 375.86): Features a 4-methylphenyl group at the 2-position and a methoxy group on the phenylamine moiety, enhancing electron-donating effects compared to the target compound’s chloro substituents .

- 7-Chloro-2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine (MW: 396.27): Incorporates dual chloro substituents (quinazoline 7-position and phenyl 4-position) and a methoxy group, increasing molecular weight and lipophilicity .

Table 1: Structural and Molecular Comparisons

Physical Properties

- Melting Points :

Table 2: Thermal and Spectral Data

Biological Activity

7-chloro-N-(4-chlorophenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Target Interactions

Quinazoline derivatives, including this compound, interact with various biological targets, leading to multiple pharmacological effects. These compounds have been shown to act on several pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation .

Biochemical Pathways

The compound exhibits activity against key enzymes and receptors involved in cancer progression and inflammatory responses. It has been reported to inhibit protein kinases and other molecular targets relevant to tumor growth and metastasis .

Biological Activities

Anticancer Properties

Research indicates that this compound possesses significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, with notable cytotoxic effects. For instance, in a study evaluating hybrid compounds containing similar structures, several derivatives exhibited GI50 values ranging from 0.05 to 0.95 µM against human cancer cell lines .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives is well-documented. Compounds similar to this compound have demonstrated the ability to reduce inflammation markers in cellular models, indicating a role in managing inflammatory diseases .

Case Studies

-

Cytotoxicity Against Cancer Cell Lines

A study conducted by the National Cancer Institute evaluated various quinazoline derivatives against 58 human cancer cell lines. Compounds derived from this compound exhibited significant cytostatic activity with IC50 values indicating potent effects against specific cancer types . -

Antimicrobial Testing

In an investigation into the antimicrobial efficacy of quinazoline derivatives, this compound was tested against clinical isolates of bacteria and fungi. The results indicated substantial inhibition of growth in resistant strains, highlighting its potential as a therapeutic agent in infectious diseases .

Data Tables

| Activity Type | Effectiveness (IC50/µM) | Target Pathway/Mechanism |

|---|---|---|

| Anticancer | 0.05 - 0.95 | Inhibition of cell proliferation and apoptosis |

| Antimicrobial | Varies by strain | Disruption of bacterial cell wall synthesis |

| Anti-inflammatory | Not specified | Inhibition of pro-inflammatory cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.